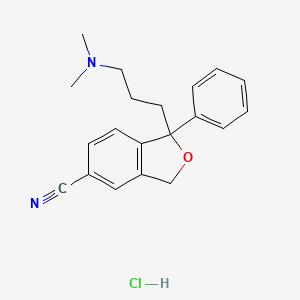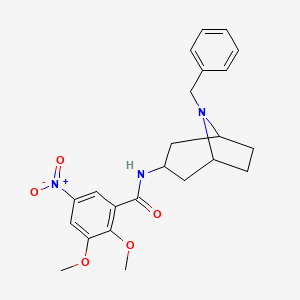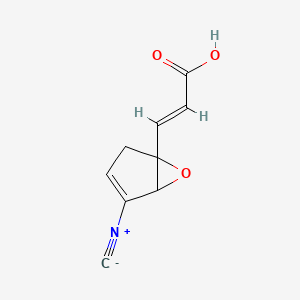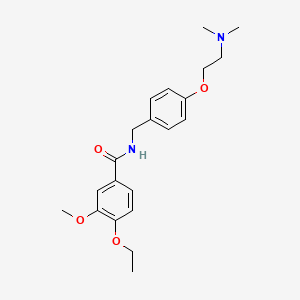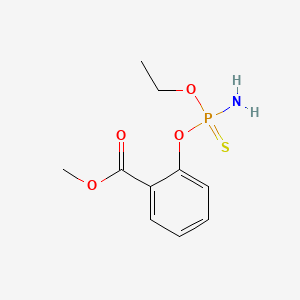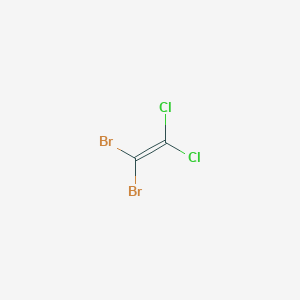
1-Dfddt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Difluorodiphenyltrichloroethane (1-Dfddt) is a chemical compound that is structurally similar to the well-known insecticide dichlorodiphenyltrichloroethane (DDT). The primary difference between this compound and DDT is the substitution of two chlorine atoms in DDT with two fluorine atoms in this compound . This modification imparts unique properties to this compound, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dfddt typically involves the fluorination of DDT. This process can be achieved through various methods, including direct fluorination using elemental fluorine or through the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction conditions often require controlled temperatures and pressures to ensure the selective replacement of chlorine atoms with fluorine atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle the reactive nature of fluorinating agents. Safety measures are crucial due to the potential hazards associated with fluorine compounds. The final product is purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
1-Dfddt undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form difluorodiphenyltrichloroethanol.
Reduction: Reduction reactions can convert this compound to difluorodiphenyltrichloroethane.
Substitution: Halogen exchange reactions can replace fluorine atoms with other halogens under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Difluorodiphenyltrichloroethanol.
Reduction: Difluorodiphenyltrichloroethane.
Substitution: Various halogenated derivatives depending on the halogen used.
Wissenschaftliche Forschungsanwendungen
1-Dfddt has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination on chemical reactivity and stability.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Explored for its potential use in developing new pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a precursor for other fluorinated compounds
Wirkmechanismus
The mechanism of action of 1-Dfddt involves its interaction with specific molecular targets. The fluorine atoms in this compound enhance its ability to interact with hydrophobic regions of proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular signaling pathways and metabolic processes . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may affect ion channels and membrane-bound receptors .
Vergleich Mit ähnlichen Verbindungen
1-Dfddt is compared with other similar compounds to highlight its uniqueness:
Dichlorodiphenyltrichloroethane (DDT): The parent compound, with chlorine atoms instead of fluorine.
Difluorodiphenyltrichloroethane (DFDT): Another fluorinated derivative with different substitution patterns.
Trifluorodiphenyltrichloroethane (TFDT): A compound with three fluorine atoms replacing chlorine atoms .
The unique properties of this compound, such as its enhanced stability and reactivity due to fluorination, make it a valuable compound for various applications and research studies.
Eigenschaften
CAS-Nummer |
82695-94-1 |
|---|---|
Molekularformel |
C16H18N2O7 |
Molekulargewicht |
350.32 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2-[[[(2Z)-2-(4,5-dihydroxyindol-3-ylidene)ethylidene]amino]methyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C16H18N2O7/c19-10-2-1-9-12(13(10)21)8(5-18-9)3-4-17-7-16(24)15(23)14(22)11(20)6-25-16/h1-5,11,14-15,19-24H,6-7H2/b8-3+,17-4?/t11-,14-,15+,16-/m1/s1 |
InChI-Schlüssel |
IEFDWFLRGLGVCR-HTBXQOTRSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@@H]([C@](O1)(CN=C/C=C/2\C=NC3=C2C(=C(C=C3)O)O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)(CN=CC=C2C=NC3=C2C(=C(C=C3)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-(2-chlorophenyl)-3-methyl-N-(2-phenylpropyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12736027.png)
